molecular formula C12H20 B14544717 1,4-Di(propan-2-yl)cyclohexa-1,3-diene CAS No. 62088-33-9

1,4-Di(propan-2-yl)cyclohexa-1,3-diene

Cat. No.: B14544717
CAS No.: 62088-33-9
M. Wt: 164.29 g/mol
InChI Key: PQMYPFWGYZXWEV-UHFFFAOYSA-N
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Description

1,4-Di(propan-2-yl)cyclohexa-1,3-diene is an organic compound with the molecular formula C12H20 It is a derivative of cyclohexa-1,3-diene, where two hydrogen atoms are replaced by propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(propan-2-yl)cyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,3-diene with propan-2-yl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(propan-2-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the diene into a fully saturated cyclohexane derivative.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Ketones or alcohols depending on the oxidizing agent and reaction conditions.

    Reduction: Fully saturated cyclohexane derivatives.

    Substitution: Halogenated derivatives with varying degrees of substitution.

Scientific Research Applications

1,4-Di(propan-2-yl)cyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Di(propan-2-yl)cyclohexa-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexadiene: A simpler diene with similar reactivity but lacking the propan-2-yl groups.

    γ-Terpinene: Another cyclohexadiene derivative with different substituents and applications.

    1,3-Cyclohexadiene: An isomer with different double bond positions, leading to distinct chemical properties.

Uniqueness

1,4-Di(propan-2-yl)cyclohexa-1,3-diene is unique due to the presence of propan-2-yl groups, which enhance its reactivity and potential applications. These substituents can influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and industrial processes.

Properties

CAS No.

62088-33-9

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

1,4-di(propan-2-yl)cyclohexa-1,3-diene

InChI

InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,7,9-10H,6,8H2,1-4H3

InChI Key

PQMYPFWGYZXWEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(CC1)C(C)C

Origin of Product

United States

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